molecular formula C11H19N3O B2770554 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole CAS No. 1245528-33-9

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2770554
CAS No.: 1245528-33-9
M. Wt: 209.293
InChI Key: VRWPVXKKPDTGPK-UHFFFAOYSA-N
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Description

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a specialized chemical compound featuring a 1,2,4-oxadiazole heterocyclic core substituted at the 3- and 5-positions with a sec-butyl group and a piperidine ring, respectively. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the investigation of nuclear receptor signaling pathways. Compounds based on the 1,2,4-oxadiazole scaffold are recognized for their utility as bioisosteres for esters, amides, and carbamides, offering enhanced metabolic stability and favorable pharmacokinetic properties . The primary research value of this compound lies in its potential as a modulator of key biological targets. Structural analogs featuring a piperidine-linked 1,2,4-oxadiazole core have been identified as novel farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists . These nuclear receptors are critical regulators of bile acid, lipid, and glucose homeostasis, as well as inflammatory processes . Consequently, this compound serves as a valuable chemical tool for studying metabolic disorders, including non-alcoholic steatohepatitis (NASH), cholestasis, and obesity, and for exploring new therapeutic strategies for inflammatory bowel diseases . Furthermore, the 1,2,4-oxadiazole pharmacophore is present in compounds investigated as agonists for other targets, such as G protein-coupled receptor 119 (GPR119), which is relevant for glucose-dependent insulin secretion and represents a potential target for type 2 diabetes treatment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-butan-2-yl-5-piperidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-6-4-5-7-12-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWPVXKKPDTGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉N₃O
  • Molecular Weight : 209.29 g/mol
  • Structure : The compound features a piperidine ring and an oxadiazole moiety, which are known for their role in biological activity.

Pharmacological Applications

Research indicates that 3-(sec-butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole exhibits various pharmacological properties:

  • Antimicrobial Activity :
    • Compounds containing the oxadiazole ring have shown promising antibacterial and antifungal properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various pathogens with significant results in inhibiting bacterial growth .
  • Anti-inflammatory Effects :
    • Studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. For example, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways .
  • Analgesic Properties :
    • Some derivatives have demonstrated analgesic effects comparable to standard pain relief medications. In particular, certain oxadiazole compounds showed improved efficacy over traditional analgesics in preclinical models .
  • CNS Activity :
    • Research has also explored the potential of oxadiazole derivatives as central nervous system agents. The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for treating neurological disorders .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science:

  • Polymer Chemistry :
    • The unique properties of oxadiazoles lend themselves to the development of new polymers with enhanced thermal stability and mechanical strength. Research into polymer blends incorporating oxadiazole units has shown improved performance characteristics .
  • Photonic Materials :
    • Oxadiazole-containing compounds are being investigated for use in photonic applications due to their optical properties. They may serve as active components in light-emitting devices or sensors .

Case Studies and Research Findings

The following table summarizes key studies related to the applications of this compound and its derivatives:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains.
Anti-inflammatory PropertiesInhibition of COX enzymes; potential for anti-inflammatory drug development.
CNS ActivitySuggested interactions with CNS pathways; potential for neurological treatments.
Material ScienceDevelopment of polymers with improved thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Analogues

The table below compares key structural features, applications, and properties of 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole with related compounds:

Compound Name Substituents (Position 3/5) Molecular Formula Key Applications/Properties Thermal Stability/Other Notes
Target Compound sec-Butyl / Piperidin-2-yl C₁₁H₁₈N₃O* Potential pharmacological agent High lipophilicity; likely stable
3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole 5-Fluoropyridin-3-yl / Piperidin-2-yl C₁₂H₁₃FN₄O Research chemical (undisclosed use) Purity ≥98%; fluorinated substituent
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Methyl / Piperidin-2-yl C₈H₁₄ClN₃O Pharmaceutical intermediate Water-soluble (HCl salt)
Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane Trinitromethyl groups C₅H₄N₈O₁₄ Energetic material (detonation agent) Tm: 52°C; low thermal stability
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Chloromethyl / Pyridazin-3-yl C₇H₅ClN₄O Reactive intermediate Chlorine enhances electrophilicity

Key Observations

Energetic Materials vs. Pharmacological Candidates
  • Energetic Compounds: Derivatives like bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane (detonation velocity: 9053 m/s) prioritize nitro or fluorinated groups for high energy density . However, these substituents compromise thermal stability (decomposition at 117°C) and safety (impact sensitivity: 12.5 J).
Pharmacological Potential
  • Piperidine-Containing Derivatives : The piperidin-2-yl group is a common pharmacophore in CNS-targeting drugs. For example, 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride () may serve as a muscle relaxant precursor, similar to diazepam-like activity observed in other oxadiazoles . The target compound’s sec-butyl group could enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl) .
Reactivity and Solubility
  • Chloromethyl Derivatives : 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole () exhibits high reactivity due to the chloromethyl group, enabling further functionalization. Conversely, the target compound’s sec-butyl group may reduce electrophilicity, favoring stability in biological environments .
  • Hydrochloride Salts : Derivatives like 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride demonstrate improved aqueous solubility, a property the target compound may lack without salt formation .

Biological Activity

3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological properties, enhancing interaction with biological targets. The structural formula can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), which is crucial for glucose metabolism and is a target for diabetes treatment .
  • Antimicrobial Activity : Oxadiazole derivatives have been reported to exhibit significant antimicrobial effects against various bacterial strains. This includes inhibition of Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Organism/Enzyme Effect Reference
DPP-IV InhibitionHuman DPP-IVSignificant inhibition
Antibacterial ActivityStaphylococcus aureusStrong bactericidal effect
Antitubercular ActivityMycobacterium bovisInhibition in active/dormant states
CytotoxicityL929 Cell LineLow cytotoxicity

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound:

  • Antimicrobial Studies : Research conducted by Dhumal et al. demonstrated that oxadiazole derivatives exhibited strong antibacterial properties against Staphylococcus and Escherichia coli. Compounds were compared with standard antibiotics like ciprofloxacin, showing superior activity in some cases .
  • Cytotoxicity Assessments : A study involving the evaluation of cytotoxic effects on L929 cells indicated that while some derivatives exhibited toxicity at higher concentrations, others showed increased cell viability, suggesting selective activity profiles .
  • Structure-Activity Relationship (SAR) Analysis : The SAR studies have revealed that modifications on the oxadiazole ring and piperidine moiety significantly affect the biological activity. For instance, substituents at specific positions on the oxadiazole ring can enhance antimicrobial potency and selectivity towards specific bacterial targets .

Q & A

Q. What are the optimal synthetic routes for 3-(sec-Butyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of acylhydrazides or condensation of amidoximes with carboxylic acid derivatives. For example:

  • Step 1: React sec-butyl carboxylic acid with amidoxime precursors under reflux in ethanol to form intermediate 1,3,4-oxadiazole rings .
  • Step 2: Introduce the piperidin-2-yl moiety via nucleophilic substitution or coupling reactions. Use polar aprotic solvents (e.g., DMF) with LiH as a base to enhance electrophilic reactivity .
  • Optimization: Vary reaction temperatures (80–120°C), catalyst loadings (e.g., 1–5 mol% Pd for coupling), and solvent systems (e.g., THF/water mixtures) to improve yields. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹ for oxadiazole, N-H stretches for piperidine) .
  • 1H-NMR: Assign peaks for sec-butyl protons (δ 0.8–1.5 ppm as multiplet) and piperidine protons (δ 1.5–3.0 ppm, depending on substituents) .
  • EI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Waste Disposal: Segregate halogenated and non-halogenated waste. Neutralize acidic/basic residues before disposal .
  • Storage: Store in airtight containers at –20°C to prevent degradation, especially if the compound is light-sensitive .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., tert-butyl instead of sec-butyl) or heterocycles (e.g., pyridine instead of piperidine) .
  • Bioassays: Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays or enzyme targets (e.g., acetylcholinesterase) via spectrophotometric methods .
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Set grid boxes around active sites and validate with co-crystallized ligands .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify critical residues .
  • QSAR Models: Develop 2D/3D descriptors (e.g., logP, polar surface area) to predict ADMET properties .

Q. How should researchers address discrepancies in biological assay data for this compound across different experimental models?

Methodological Answer:

  • Replicate Assays: Perform triplicate experiments under standardized conditions (pH, temperature, cell passage number) .
  • Purity Verification: Reanalyze compound purity via HPLC (>95%) and confirm absence of cytotoxic impurities (e.g., residual solvents) .
  • Model Comparison: Test in complementary models (e.g., in vitro cell lines vs. ex vivo tissue assays) to identify context-dependent effects .

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